

Application Note: Comprehensive Characterization of 2-Chloro-6-ethoxy-3-phenylquinoline

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Compound of Interest

Compound Name:	2-Chloro-6-ethoxy-3-phenylquinoline
CAS No.:	1031928-18-3
Cat. No.:	B1486429

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For: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The biological and chemical properties of quinoline derivatives are highly dependent on their substitution patterns, making unambiguous structural confirmation and purity assessment critical for research and development.[1][2] This document provides a comprehensive guide to the analytical methods for the characterization of **2-Chloro-6-ethoxy-3-phenylquinoline**, ensuring structural integrity and purity. The protocols outlined herein are designed to be self-validating and are grounded in established analytical principles for similar molecular scaffolds. [3][4]

Compound Information:

Property	Value
IUPAC Name	2-Chloro-6-ethoxy-3-phenylquinoline
CAS Number	1031928-18-3[5]
Molecular Formula	C ₁₇ H ₁₄ ClNO[5][6]
Molecular Weight	283.75 g/mol [5]
Appearance	Solid[5]

Chromatographic Analysis for Purity Determination

Chromatographic methods are essential for assessing the purity of **2-Chloro-6-ethoxy-3-phenylquinoline** and for the separation of any potential impurities or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of non-volatile and thermally stable compounds. A reversed-phase method is proposed here, as it is generally effective for the separation of aromatic and heterocyclic compounds.[7]

Rationale for Method Selection:

The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating moderately polar to nonpolar compounds like substituted quinolines. The mobile phase, a mixture of acetonitrile and water, provides good peak shape and resolution for such analytes. A gradient elution is recommended to ensure the timely elution of both the main compound and any potential impurities with differing polarities. UV detection is suitable due to the chromophoric nature of the quinoline ring system.

Experimental Protocol: HPLC

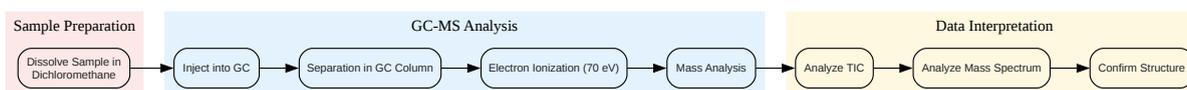
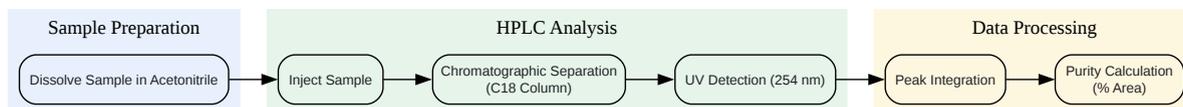
- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

- Sample Preparation: Accurately weigh approximately 1 mg of **2-Chloro-6-ethoxy-3-phenylquinoline** and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary for analysis.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-2 min: 60% B; 2-15 min: 60-95% B; 15-20 min: 95% B; 20-22 min: 95-60% B; 22-25 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm

Data Interpretation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A pure sample should exhibit a single major peak with a consistent retention time.



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- To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 2-Chloro-6-ethoxy-3-phenylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:

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